N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-20(18,16-10-12-8-9-19-11-12)15-7-3-5-13-4-1-2-6-14(13)15/h1-9,11,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMCGDVPYRKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Thiophen 3 Ylmethyl Naphthalene 1 Sulfonamide
Retrosynthetic Analysis of N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide
A retrosynthetic analysis of this compound reveals two primary disconnection points around the sulfonamide nitrogen. The most logical disconnections involve breaking the nitrogen-sulfur (N-S) bond or the nitrogen-carbon (N-C) bond.
N-S Bond Disconnection: This approach suggests naphthalene-1-sulfonyl chloride and thiophene-3-ylmethylamine as the starting materials. This is a classic and widely used method for sulfonamide synthesis, relying on the nucleophilic attack of the amine onto the electrophilic sulfonyl chloride.
N-C Bond Disconnection: This alternative strategy points to naphthalene-1-sulfonamide (B86908) and a suitable thiophene-3-ylmethyl electrophile, such as thiophene-3-ylmethyl halide or an alcohol precursor that can be activated in situ. This method falls under the category of N-alkylation of sulfonamides.
These two retrosynthetic pathways form the basis for the direct synthesis routes discussed in the following sections.
Direct Synthesis Routes to this compound
The direct synthesis of the target compound can be effectively carried out using two principal methods that mirror the retrosynthetic analysis.
N-Alkylation of Sulfonamides Using Thiophene-3-ylmethanol Precursors
The N-alkylation of sulfonamides with alcohols, a process often referred to as the "borrowing hydrogen" methodology, presents a powerful and atom-economical route. In this context, naphthalene-1-sulfonamide can be reacted with thiophene-3-ylmethanol. This reaction is typically catalyzed by a transition metal complex, such as manganese. acs.org The catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an imine. Subsequent reduction of the imine by the catalyst, which had borrowed the hydrogen, yields the desired N-alkylated sulfonamide. acs.orgorganic-chemistry.org
Interestingly, studies have shown that the position of the hydroxymethyl group on the thiophene (B33073) ring can significantly impact the reaction's success. For instance, while thiophene-3-ylmethanol can be successfully converted to the corresponding sulfonamide, thiophene-2-ylmethanol may inhibit the catalysis, possibly through coordination with the metal center. acs.org
Condensation Reactions Involving Naphthalene-1-sulfonyl Chloride and Thiophene-3-ylmethylamine
A more traditional and frequently employed method is the condensation reaction between naphthalene-1-sulfonyl chloride and thiophene-3-ylmethylamine. core.ac.uknih.gov This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. core.ac.uk The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the stable sulfonamide bond.
The synthesis of the requisite starting materials is also well-established. Naphthalene-1-sulfonyl chloride can be prepared from sodium naphthalene-1-sulfonate (B229774) by reaction with thionyl chloride. google.com Thiophene-3-ylmethylamine can be synthesized from commercially available precursors through standard functional group transformations.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, catalyst, base, reaction temperature, and reaction time.
For the N-alkylation route, the catalyst loading and the choice of base are critical. For example, in manganese-catalyzed N-alkylations, potassium carbonate is often used as the base. acs.org The reaction temperature and duration also play a significant role in achieving high yields.
In the condensation reaction between naphthalene-1-sulfonyl chloride and thiophene-3-ylmethylamine, the stoichiometry of the reactants and the choice of base are important considerations. An excess of the amine or the use of a non-nucleophilic base can help to drive the reaction to completion. The solvent choice, often a chlorinated solvent like dichloromethane, is also crucial for ensuring the solubility of the reactants and facilitating the reaction. nih.gov
Below is an interactive data table summarizing typical reaction conditions for sulfonamide synthesis.
| Parameter | N-Alkylation of Sulfonamides | Condensation Reaction |
| Starting Materials | Naphthalene-1-sulfonamide, Thiophene-3-ylmethanol | Naphthalene-1-sulfonyl chloride, Thiophene-3-ylmethylamine |
| Catalyst/Reagent | Transition Metal Catalyst (e.g., Mn-based) | Base (e.g., Triethylamine, K2CO3) |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) | Chlorinated solvents (e.g., Dichloromethane) |
| Temperature | Elevated temperatures (e.g., 110-130 °C) | Room temperature to reflux |
| Typical Yields | Good to excellent | Good to excellent |
Derivatization Strategies and Synthesis of Analogues of this compound
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made to both the naphthalene (B1677914) and thiophene rings.
Modifications on the Thiophene Moiety
The thiophene ring offers several positions for substitution, allowing for the introduction of various functional groups. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, can be employed to introduce substituents onto the thiophene ring, provided the existing functional groups are compatible with the reaction conditions.
Furthermore, a variety of substituted thiophene-3-ylmethylamine or thiophene-3-ylmethanol precursors can be synthesized and utilized in the coupling reactions described above. This approach allows for the systematic introduction of different substituents on the thiophene ring to generate a library of analogues.
Substitutions on the Naphthalene Ring
The naphthalene moiety of sulfonamide derivatives serves as a critical scaffold that can be modified to alter the compound's chemical and biological properties. Research into related naphthalene sulfonamides demonstrates that various substituents can be introduced onto the naphthalene ring. These substitutions are typically achieved by starting with an appropriately functionalized naphthalene-1-sulfonyl chloride.
For instance, in the synthesis of a series of N-(substituted-phenyl)naphthalene-1-sulfonamides, the starting material is naphthalene-1-sulfonyl chloride, which is then reacted with a variety of substituted anilines. nih.gov While this modifies the amine portion of the molecule rather than the naphthalene ring directly, the principles of sulfonamide bond formation are central. Direct substitution on the naphthalene ring prior to the sulfonylation step is a common strategy. For example, using a 6-methoxy-naphthalene precursor allows for the synthesis of methoxy-substituted naphthalene sulfonamides. nih.govcore.ac.uk
In a study focused on Mcl-1 inhibitors, researchers explored substitutions on a N-(4-hydroxynaphthalen-1-yl)arylsulfonamide scaffold. acs.org Although the core is slightly different, the structure-activity relationship (SAR) data highlights the impact of naphthalene ring substitutions. Modifications such as adding hydroxyl groups can provide key interaction points, for instance, forming hydrogen bonds in biological systems. acs.org The synthesis of these analogues often begins with a pre-functionalized naphthalene derivative, such as 1-methoxy-4-nitronaphthalene, which allows for specific regiochemistry. acs.org
The following table summarizes examples of substitutions on the naphthalene ring of related sulfonamide compounds and their reported effects.
| Compound Class | Naphthalene Ring Substitution | Synthetic Precursor | Observed Impact | Reference |
| N-Aryl Naphthalene-1-sulfonamides | Unsubstituted | Naphthalene-1-sulfonyl chloride | Serves as a baseline for comparison. | nih.gov |
| N-(Arylmethyl)naphthalene-sulfonamides | 6-Methoxy | 6-Methoxy naphthalene acetic acid derivatives | The methoxy (B1213986) group is retained in the final sulfonamide product. | nih.govcore.ac.uk |
| N-Aryl-4-hydroxynaphthalene-1-sulfonamides | 4-Hydroxy | 1-Methoxy-4-nitronaphthalene | The phenolic moiety is predicted to form hydrogen bonds. | acs.org |
| N-Aryl Naphthalene-2-sulfonamides | Unsubstituted | Naphthalene-2-sulfonyl chloride | Compared to the naphthalene-1-yl analog, showed different activity profiles. | nih.gov |
Variations in the Sulfonamide Linker
The sulfonamide linker (-SO₂NH-) is a robust chemical group, but its properties can be modulated through various chemical transformations. Research on analogous structures provides a template for potential modifications to the linker in this compound.
One common variation is the replacement of the sulfonamide group with a carboxamide (-CONH-). In a study of Mcl-1 inhibitors, replacing the sulfonamide linker with a carboxamide resulted in a significant (83-fold) decrease in binding affinity. acs.org This suggests that the specific geometry and electronic properties of the sulfonamide group are crucial for its function in that particular context, likely due to the unfavorable orientation of substituents by the carboxamide linker. acs.org
Another explored modification is the insertion of a methylene (B1212753) (-CH₂-) linker adjacent to the sulfonamide. This can be done to alter the flexibility and orientation of the connected moieties. Introducing a methylene group between the sulfonamide and the pendant aryl ring was found to provide a degree of freedom that could better orient the substituent. acs.org However, inserting a methylene linker either distal or proximal to the naphthalene core in one series of analogues led to a decreased binding affinity, indicating that the rigidity of the direct sulfonamide linkage was beneficial. acs.org
The table below details variations made to the sulfonamide linker in related compounds and the resulting consequences on their studied properties.
| Original Linker | Modified Linker | Modification Strategy | Reported Outcome | Reference |
| Sulfonamide (-SO₂NH-) | Carboxamide (-CONH-) | Replacement of sulfonyl chloride with a carboxyl chloride in synthesis. | Significant decrease in binding affinity (83-fold). | acs.org |
| Sulfonamide (-SO₂NH-) | Methylene-sulfonamide (-CH₂-SO₂NH-) | Insertion of a methylene group distal to the naphthalene core. | Decreased binding affinity (6-fold). | acs.org |
| Sulfonamide (-SO₂NH-) | Sulfonamide-methylene (-SO₂NH-CH₂-) | Insertion of a methylene group proximal to the naphthalene core. | Decreased binding affinity (18-fold). | acs.org |
| Carboxylic Acid (-COOH) | Methylsulfonamido (-NHSO₂CH₃) | Replacement of the carboxylic acid function. | Resulted in compounds with cyclooxygenase inhibitory activity. | nih.govcore.ac.uk |
Advanced Structural Elucidation and Conformational Analysis of N Thiophen 3 Ylmethyl Naphthalene 1 Sulfonamide
X-ray Crystallographic Studies of N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide
Although a specific crystal structure for this compound is not available in the searched literature, a hypothetical study would reveal critical structural details. The analysis would focus on the geometry of the sulfonamide bridge (-SO₂-NH-), the relative spatial orientation of the bulky naphthalene (B1677914) and the thiophene (B33073) ring systems, and the torsion angles that define the molecular shape. Furthermore, crystallographic data would illuminate the intermolecular forces, such as hydrogen bonding involving the sulfonamide N-H proton and potential π-π stacking interactions between the aromatic rings, which dictate the crystal packing arrangement.
Solution-State Conformational Analysis using Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., NOESY, ROESY)
To investigate the molecule's structure and dynamics in a solution, which is often more relevant to its behavior in chemical reactions or biological systems, advanced NMR methods are employed. Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for conformational analysis.
These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. For this compound, a NOESY or ROESY spectrum would be instrumental in defining the solution-state conformation by identifying key spatial relationships.
Potential NOESY/ROESY Correlations for Conformational Analysis:
| Interacting Protons | Structural Information Revealed |
| Methylene (B1212753) (-CH₂-) ↔ Thiophene Ring Protons | Defines the orientation of the thiophene ring relative to the linker. |
| Methylene (-CH₂-) ↔ Naphthalene Ring Protons | Defines the orientation of the naphthalene ring relative to the sulfonamide linker. |
| Thiophene Ring Protons ↔ Naphthalene Ring Protons | Indicates folding of the molecule, bringing the two aromatic systems into close proximity. |
| Sulfonamide (N-H) ↔ Methylene (-CH₂-) Protons | Provides insight into the conformation around the N-C bond. |
The presence and intensity of these cross-peaks would allow for the construction of a 3D model of the predominant conformation(s) in solution.
Vibrational Spectroscopy for Functional Group and Bond Analysis (e.g., FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display a series of characteristic absorption bands that confirm its structure. ripublication.com
Based on the known frequencies for its constituent parts, the following peaks are expected:
Table of Predicted FT-IR Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| N-H (Sulfonamide) | Stretching | 3300 - 3200 | ripublication.com |
| C-H (Aromatic) | Stretching | 3100 - 3000 | nasa.gov |
| C-H (Aliphatic, -CH₂-) | Stretching | 2960 - 2850 | N/A |
| C=C (Aromatic Rings) | Stretching | 1600 - 1450 | nasa.gov |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1320 | ripublication.com |
| S=O (Sulfonamide) | Symmetric Stretch | 1170 - 1150 | ripublication.com |
| C-S (Thiophene) | Stretching | ~700 | N/A |
The precise peak positions and intensities provide a unique fingerprint for the molecule, confirming the presence of the key sulfonamide, naphthalene, and thiophene moieties.
Theoretical Insights into Molecular Geometry and Stability
Computational chemistry provides powerful tools for predicting and understanding molecular structure when experimental data is unavailable. Methods like Density Functional Theory (DFT) can be used to model this compound and gain insight into its geometric and electronic properties.
A theoretical study would typically involve:
Geometry Optimization: Calculating the lowest energy arrangement of the atoms to predict the most stable molecular conformation.
Conformational Search: Systematically rotating the single bonds (e.g., the C-C bond of the methylene linker and the S-N bond of the sulfonamide) to map the potential energy surface. This identifies all stable low-energy conformers and the transition states that separate them.
Frequency Calculations: Simulating the vibrational spectrum (FT-IR) of the molecule. Comparing the calculated frequencies with experimental data can help to confirm the accuracy of the computational model and the proposed structure.
These calculations would reveal the most probable three-dimensional shape of the molecule, highlighting the energetic preferences for specific orientations of the thiophene and naphthalene rings relative to each other.
Biological Activity Profiling and Mechanistic Investigations in Vitro and Preclinical in Vivo
Target Identification and Validation for N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide
The initial stages of profiling this compound involve identifying its molecular targets. Enzyme inhibition studies and receptor binding assays are fundamental to this process, revealing the compound's specificity and potential therapeutic applications.
Naphthalene-1-sulfonamide (B86908) derivatives have been evaluated against several key enzymes.
Carbonic Anhydrase (CA): Sulfonamides are a major class of carbonic anhydrase inhibitors. nih.gov Thiophene-based sulfonamides, a class to which the subject compound belongs, have shown potent inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.gov Studies on various thiophene-sulfonamides revealed IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. nih.gov These compounds typically exhibit noncompetitive inhibition, interacting with residues outside the catalytic active site. nih.gov The sulfonamide and thiophene (B33073) moieties are crucial for this inhibitory activity. nih.gov
Dihydropteroate Synthetase (DHPS): Sulfonamides function as antibiotics by inhibiting DHPS, an essential enzyme in the folate pathway of bacteria. nih.gov They act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (pABA). wikipedia.orgebi.ac.uk The sulfonamide group is critical as it mimics pABA, disrupting the synthesis of dihydropteroate, a precursor to folate. smolecule.com Microorganisms require this pathway for de novo folate synthesis, making DHPS a valuable target. wikipedia.orgebi.ac.uk
Fatty Acid Binding Protein 4 (FABP4): Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4). pubchase.comresearchgate.netnih.gov FABP4 is a critical protein in metabolism and inflammation, making it a therapeutic target for conditions like diabetes and atherosclerosis. pubchase.comresearchgate.netnih.gov Certain derivatives have shown binding affinities equivalent to or better than the well-known FABP4 inhibitor, BMS309403. pubchase.comresearchgate.net The development of dual FABP4/5 inhibitors from a naphthalene-1-sulfonamide scaffold has also been explored, as FABP5 expression can increase to compensate for diminished FABP4 function. epa.gov
Tubulin Polymerization: Certain sulfonamide derivatives bearing a naphthalene (B1677914) moiety have been investigated as inhibitors of tubulin polymerization. nih.gov These compounds act as microtubule-destabilizing agents, binding to the colchicine-binding site of tubulin. nih.gov For example, one potent analog demonstrated a significant ability to inhibit tubulin polymerization with an IC50 value of 2.8 μM. nih.gov Microtubules are essential for numerous cellular functions, including cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.govnih.gov
Table 1: Enzyme Inhibition Data for Naphthalene/Thiophene Sulfonamide Derivatives
| Enzyme Target | Compound Class | Key Findings | IC50 / Ki Values | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase I & II | Thiophene-based sulfonamides | Potent, noncompetitive inhibition. | hCA-I Ki: 66.49 nM - 234.99 µM; hCA-II Ki: 74.88 nM - 38.04 µM | nih.gov |
| Fatty Acid Binding Protein 4 | Naphthalene-1-sulfonamide derivatives | Potent and selective inhibition. | Binding affinities comparable to or exceeding BMS309403. | pubchase.comresearchgate.net |
| Tubulin Polymerization | Naphthalene sulfonamide derivatives | Microtubule-destabilizing agent. | IC50 of 2.8 μM for a potent analog. | nih.gov |
The selectivity of naphthalene-1-sulfonamide derivatives is a key aspect of their development. For instance, in the context of FABP inhibition, these compounds were assessed for their selectivity for FABP4 over other isoforms like FABP3 and FABP5. researchgate.net This selectivity is crucial for minimizing off-target effects. The ability to displace fluorescent probes like 1,8-ANS is a common method used to determine the inhibitory constants (Ki) and assess selectivity against different FABP isoforms. researchgate.net
Cellular Pathway Modulation by this compound
Beyond direct target interaction, research has focused on how these compounds affect broader cellular processes and signaling pathways.
Cell Cycle Modulation and Apoptosis Induction: Consistent with their activity as tubulin polymerization inhibitors, naphthalene sulfonamide derivatives have been shown to arrest the cell cycle at the G2/M phase. nih.gov This disruption of the microtubule system during mitosis triggers programmed cell death. In MCF-7 cancer cells, a lead compound induced a dose-dependent increase in apoptosis. nih.gov At a concentration of 0.5 µM, the total number of apoptotic cells (early and late) reached 50.3%, compared to 8.4% in the control group. nih.gov Further studies confirmed that this apoptotic activity is mediated by caspases, as the effect was significantly inhibited by a pan-caspase inhibitor, Z-VAD-FMK. nih.gov
Hypoxia-Inducible Factor (HIF) Inhibition: The HIF pathway is a critical regulator of gene expression in response to low oxygen (hypoxia), a common feature of solid tumors. nih.gov Arylsulfonamides have been identified as inhibitors of the HIF pathway through cell-based screening assays. nih.gov These compounds inhibit HIF-dependent transcriptional activity, with some potent analogs showing an IC50 of approximately 0.5 μM in a hypoxia-responsive element (HRE)-luciferase reporter system. nih.gov The mechanism may involve preventing the functional assembly of the HIF transcriptional complex rather than affecting HIF-1α protein levels. nih.gov
The molecular mechanisms underlying the observed cellular effects have been a subject of detailed investigation.
Inhibition of Protein-Protein Interactions (PPI): One of the key mechanisms of action for this class of compounds is the disruption of protein-protein interactions. For example, naphthalene derivatives have been developed as inhibitors of the Keap1-Nrf2 PPI. nih.gov By interrupting this interaction, the transcription factor Nrf2 can translocate to the nucleus and activate the expression of cytoprotective genes. nih.gov Similarly, sulfonamide-based molecules have been designed to disrupt the interaction between hypoxia-inducible factor 1α (HIF-1α) and its coactivator p300, which is essential for its transcriptional activity. nih.gov
Binding Mode: X-ray crystallography studies have provided detailed insights into how these inhibitors bind to their targets. For FABP4, the naphthalene-1-sulfonamide core fits into the binding pocket, interacting with a network of ordered water molecules. pubchase.comresearchgate.netnih.gov In the case of tubulin, molecular modeling indicates that naphthalene sulfonamide derivatives bind to the colchicine-binding site, preventing microtubule assembly. nih.gov For Mcl-1, an anti-apoptotic protein, the thiophene and naphthalene rings of a related inhibitor occupy specific hydrophobic pockets (h2 and h3), while other moieties form hydrogen bonds with key residues. nih.gov
Table 2: Cellular and Molecular Mechanisms of Naphthalene/Thiophene Sulfonamide Derivatives
| Cellular Process | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Cell Cycle Arrest | Inhibition of tubulin polymerization. | Arrests cells in the G2/M phase. | nih.gov |
| Apoptosis | Disruption of microtubule dynamics, caspase activation. | Induces dose-dependent apoptosis in cancer cell lines. | nih.govnih.gov |
| HIF Pathway Inhibition | Inhibition of HIF-dependent transcription. | IC50 of ~0.5 μM in a reporter assay for potent analogs. | nih.gov |
| Protein-Protein Interaction | Disruption of Keap1-Nrf2 or HIF-1α-p300 interaction. | Potent inhibition with IC50 values in the nanomolar range for Keap1-Nrf2. | nih.govnih.gov |
Preclinical in vivo Studies Focused on Mechanistic Understanding and Target Engagement
Preclinical studies in animal models have helped to validate the in vitro findings and understand the physiological effects of inhibiting these targets. Naphthalene-1-sulfonamide derivatives developed as FABP4 inhibitors have been tested in obese diabetic (db/db) mice. pubchase.comnih.gov These in vivo studies demonstrated a significant improvement in glucose and lipid metabolism, including decreased fasting blood glucose, enhanced insulin (B600854) sensitivity, and reduced hepatic steatosis. pubchase.comresearchgate.netnih.gov These outcomes confirm the engagement of the FABP4 target in a living system and underscore the therapeutic potential of this class of compounds in metabolic diseases. pubchase.comresearchgate.netnih.gov
Structure Activity Relationship Sar Studies of N Thiophen 3 Ylmethyl Naphthalene 1 Sulfonamide Analogues
Impact of Substituent Variations on Biological Potency and Selectivity
The biological activity of the N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide scaffold is highly sensitive to the nature and position of substituents on both the thiophene (B33073) and naphthalene (B1677914) rings.
Thiophene Ring Modifications: The thiophene ring of the lead compound is predicted to occupy a significant hydrophobic pocket (h2) in its target protein, Mcl-1. acs.org Isosteric replacement of the thiophene ring with a phenyl ring was found to maintain the binding affinity, indicating that a simple aromatic feature is sufficient at this position. acs.org To further probe the hydrophobic interactions within this pocket, a series of analogues with varying alkyl and halogen substituents at the para-position of the phenyl ring were synthesized. A clear trend emerged, demonstrating that increasing the size and hydrophobicity of these substituents enhances binding affinity. acs.org For instance, analogues featuring biphenyl (B1667301) substituents at the para- and meta-positions exhibited a significant, approximately 10-fold improvement in binding compared to the unsubstituted phenyl analogue. acs.org However, introducing a more polar substituent, such as phenylpiperazine, resulted in a considerable decrease in potency, which was attributed to the unfavorable placement of a polar group in a hydrophobic pocket and a less optimal conformational preference. acs.orgnih.gov
Naphthalene Core Modifications: The naphthalene core is another crucial element for potent biological activity, as it is believed to occupy a separate hydrophobic pocket (h3). acs.org The importance of this interaction was highlighted when an analogue with a phenyl core was synthesized, resulting in a dramatic drop in potency compared to its naphthalene counterpart. acs.orgnih.gov This finding underscores the significance of the extended aromatic system of the naphthalene ring for optimal hydrophobic interactions within the h3 pocket. acs.org Furthermore, a phenolic hydroxyl group on the naphthalene scaffold has been shown to be a key contributor to binding, likely by forming a hydrogen bond with specific residues in the target protein. acs.org The replacement of this hydroxyl group with a methoxy (B1213986) group led to a substantial 170-fold decrease in potency, confirming the critical role of this hydrogen bond donor. acs.org
| Compound ID | R1 (Thiophene/Phenyl Analogue) | R2 (Naphthalene Analogue) | Relative Potency |
| 1 | Thiophene | 4-hydroxynaphthalene | Baseline |
| 2 | Phenyl | 4-hydroxynaphthalene | Similar to baseline |
| 3 | p-Biphenyl | 4-hydroxynaphthalene | ~10-fold increase |
| 4 | Phenylpiperazine | 4-hydroxynaphthalene | Significant decrease |
| 5 | Phenyl | Phenyl | Significant decrease |
| 6 | Phenyl | 4-methoxynaphthalene | ~170-fold decrease |
Role of the Sulfonamide Linker in Molecular Recognition and Activity
The sulfonamide linker, which connects the thiophene/phenyl moiety to the naphthalene core, plays a pivotal role in orienting these two key pharmacophoric elements correctly within the binding site. While docking studies initially suggested a lack of specific interactions between the sulfonamide linker and the target protein, experimental evidence has proven its importance for potent activity. acs.orgnih.gov
When the sulfonamide linker was replaced with a carboxamide linker, a significant 83-fold decrease in binding affinity was observed. acs.orgnih.gov This substantial loss of potency is likely due to the different geometric constraints imposed by the carboxamide group, leading to an unfavorable orientation of the R1 substituent (the thiophene or its analogue) within the h2 pocket. acs.orgnih.gov
Further investigations into the flexibility of the linker provided additional insights. The insertion of a methylene (B1212753) group, either distal or proximal to the naphthalene core, resulted in decreased binding affinity. acs.orgnih.gov Interestingly, when the sulfonamide in the methylene-extended analogue was replaced with a carboxamide, the decrease in potency was only 2-fold. This suggests that the increased flexibility provided by the methylene spacer allows the carboxamide-linked analogue to adopt a more favorable conformation, partially compensating for the inherent geometric disadvantages of the carboxamide linker itself. acs.orgnih.gov
| Linker Type | Modification | Relative Potency |
| Sulfonamide | - | Baseline |
| Carboxamide | Direct Replacement | ~83-fold decrease |
| Methylene-Sulfonamide | Methylene insertion | Decrease |
| Methylene-Carboxamide | Methylene insertion | 2-fold decrease (relative to methylene-sulfonamide) |
Conformational Preferences and Their Influence on SAR
The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The sulfonamide linker, while providing a degree of rotational freedom, also imposes certain conformational preferences that are essential for optimal binding.
The significant drop in activity observed upon replacing the sulfonamide with a carboxamide linker highlights the importance of the specific bond angles and torsional preferences of the sulfonamide group in positioning the thiophene and naphthalene moieties correctly. acs.orgnih.gov Similarly, the introduction of a phenylpiperazine substituent, which has a less optimal conformational preference for the h2 pocket compared to a biphenyl group, resulted in reduced potency. acs.orgnih.gov This indicates that not only the chemical nature but also the preferred spatial arrangement of the substituents is crucial for effective interaction with the target.
Elucidation of Pharmacophoric Features within the this compound Scaffold
Based on extensive SAR studies, a clear pharmacophore model for this class of compounds has emerged. The key features necessary for potent biological activity include:
A hydrophobic aromatic group (thiophene or phenyl analogue): This group occupies the h2 hydrophobic pocket and benefits from large, hydrophobic substituents to maximize van der Waals interactions. acs.org
An extended hydrophobic aromatic system (naphthalene core): This moiety binds to the h3 hydrophobic pocket, and its size and shape are critical for potent affinity. acs.org
A hydrogen bond donor on the naphthalene ring: A phenolic hydroxyl group at the 4-position of the naphthalene ring is crucial for forming a key hydrogen bond with the target protein. acs.org
A sulfonamide linker: This linker is essential for maintaining the correct spatial orientation of the two aromatic systems, ensuring they can simultaneously engage their respective binding pockets. acs.org
NMR studies have provided experimental validation for this binding model, showing that the thiophene and naphthalene rings of the lead compound indeed occupy the h2 and h3 pockets of Mcl-1, respectively. acs.org These studies also confirmed the formation of a hydrogen bond between the phenolic moiety and a specific histidine residue (His 224) in the target protein. acs.org
Design Principles for Optimized Analogues Based on SAR Data
The accumulated SAR data provide a clear roadmap for the design of more potent and selective analogues based on the this compound scaffold. Key design principles include:
Maximizing Hydrophobic Interactions: Future designs should focus on incorporating larger and more hydrophobic substituents on the phenyl ring (or other thiophene bioisosteres) to enhance interactions within the h2 pocket. Biphenyl and other extended aromatic systems have shown particular promise. acs.org
Preserving the Naphthalene Core and Key Hydrogen Bond: The 4-hydroxynaphthalene moiety should be considered an essential component of the pharmacophore and should be retained in future analogues to maintain the critical hydrophobic and hydrogen bonding interactions in the h3 pocket. acs.org
Maintaining the Sulfonamide Linker: The sulfonamide linker is critical for proper conformational alignment and should not be replaced unless significant conformational flexibility is introduced elsewhere in the molecule to compensate. acs.orgnih.gov
Exploring Bioisosteric Replacements: While the thiophene ring is effective, other aromatic and heteroaromatic systems that can favorably occupy the h2 pocket and accommodate bulky hydrophobic substituents should be explored.
By adhering to these principles, it is possible to rationally design next-generation analogues with improved biological profiles, potentially leading to the development of novel therapeutic agents.
Computational and Theoretical Investigations of N Thiophen 3 Ylmethyl Naphthalene 1 Sulfonamide
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For sulfonamide derivatives, this method is instrumental in identifying potential protein targets and elucidating binding mechanisms.
While the specific targets for N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide have not been definitively established, studies on analogous naphthalene-sulfonamide compounds have identified several potential biological targets, including tubulin and various enzymes. nih.govsemanticscholar.org For instance, certain sulfonamides bearing a naphthalene (B1677914) moiety have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.govsemanticscholar.org
Ligand-Protein Interaction Analysis
The interaction between a ligand like this compound and its protein target is governed by various non-covalent forces. Based on the analysis of similar sulfonamide compounds, the key interactions would likely involve:
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor. The oxygen atoms can accept hydrogen bonds, while the NH group can donate a hydrogen bond. These interactions, often with residues like Gln-192 and His-90 in enzymes like cyclooxygenase-2 (COX-2), are critical for anchoring the ligand in the active site. nih.gov
Hydrophobic Interactions: The bicyclic naphthalene ring system and the thiophene (B33073) ring are inherently hydrophobic. These moieties are expected to form van der Waals and π-π stacking interactions with nonpolar amino acid residues (e.g., tyrosine, phenylalanine) in the protein's binding pocket.
Electrostatic Interactions: The distribution of charge across the molecule, particularly the electronegative oxygen and sulfur atoms, can lead to favorable electrostatic interactions with charged or polar residues in the target protein.
Binding Mode Predictions
Docking simulations predict how the ligand fits into the active site of a protein. For this compound, it is predicted that the sulfonamide core would act as a crucial anchor, positioning itself deep within a binding pocket to form key hydrogen bonds. The naphthalene and thiophene groups would then orient themselves to maximize hydrophobic contacts within the sub-pockets of the active site. For example, in studies of similar compounds targeting tubulin, the naphthalene-1-yl moiety was found to be a critical substituent for potent activity, suggesting it plays a significant role in the binding orientation. nih.gov
Table 1: Predicted Ligand-Protein Interactions and Binding Modes
| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acids | Predicted Role in Binding |
|---|---|---|---|
| Hydrogen Bonding | Sulfonamide (-SO₂NH-) | Gln, His, Arg, Tyr | Anchoring the ligand in the active site. nih.gov |
| Hydrophobic Interactions | Naphthalene Ring | Phe, Trp, Leu, Val | Enhancing binding affinity and selectivity. |
| π-π Stacking | Naphthalene & Thiophene Rings | Phe, Tyr, Trp | Stabilizing the ligand's orientation. |
| Electrostatic Interactions | Sulfonyl Group (-SO₂-) | Lys, Arg | Contributing to binding energy. |
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While specific molecular dynamics (MD) simulations for this compound are not reported, this technique is a standard follow-up to molecular docking. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding mode. semanticscholar.org For related sulfonamide inhibitors, MD studies have been used to confirm that the ligand remains stably bound in the active site and to analyze the flexibility of both the ligand and the protein, ensuring that the key interactions observed in docking are maintained. semanticscholar.org
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis, NBO analysis) for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and interaction capabilities.
Density Functional Theory (DFT) is a common method used to optimize the molecular geometry and calculate electronic properties. nih.govresearchgate.net DFT studies on similar naphthalene-sulfonamide structures confirm the distorted tetrahedral geometry around the sulfur atom and provide precise bond lengths and angles, which are often in good agreement with experimental X-ray crystallography data. nih.govresearchgate.net
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining molecular reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. A smaller energy gap suggests the molecule is more reactive. For related naphthalene derivatives, the HOMO-LUMO gap has been calculated to be around 2.99 eV, indicating n→π* and π→π* electronic transitions are possible. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular interactions. In sulfonamides, this analysis typically reveals significant negative charge localization on the oxygen and nitrogen atoms of the sulfonamide group, highlighting their potential for engaging in hydrogen bonding and electrostatic interactions.
Table 2: Representative Quantum Chemical Parameters from Analogous Compounds
| Parameter | Typical Value/Observation | Significance |
|---|---|---|
| DFT Geometry | Distorted tetrahedral at sulfur atom. nih.gov | Confirms the 3D structure and bond orientations. |
| HOMO-LUMO Gap | ~3.0 eV. nih.gov | Indicates chemical reactivity and electronic transition potential. |
| NBO Charge | Negative charge on Sulfonamide O and N atoms. | Identifies sites for electrophilic attack and hydrogen bonding. |
| Molecular Electrostatic Potential (MEP) | Negative potential around sulfonyl oxygens. | Maps charge distribution and predicts interaction sites. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For sulfonamide and naphthalene derivatives, QSAR studies have been successfully used to build models that predict their antibacterial or anticancer activities. nih.gov
These models often reveal that descriptors related to lipophilicity (how well a compound dissolves in fats), molecular mass, and specific 3D atomic arrangements are critical for activity. nih.govmdpi.com For instance, in a QSAR study of bis-sulfonamide analogs, a naphthalene-containing compound showed the best activity, which was correlated with higher values for certain mass-related descriptors. nih.gov Such models are invaluable for predicting the activity of new compounds like this compound and for guiding further structural modifications.
Virtual Screening and Lead Optimization Strategies Based on Computational Insights
Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov Sulfonamide-based compound libraries are frequently screened to discover new inhibitors for various targets, including enzymes and receptors. mdpi.comresearchgate.net
Computational insights derived from docking, MD, and QSAR studies on the naphthalene-sulfonamide scaffold can guide lead optimization. For example, if docking studies reveal an unoccupied hydrophobic pocket in the target's active site, the thiophene or naphthalene ring of this compound could be modified with additional substituents to fill this pocket, potentially increasing binding affinity and potency. Similarly, QSAR models can suggest modifications that improve desired properties like cell permeability or reduce toxicity, accelerating the journey from a hit compound to a viable drug candidate. nih.gov
Applications of N Thiophen 3 Ylmethyl Naphthalene 1 Sulfonamide As a Research Tool and Chemical Probe
Use in Target Validation Studies
There is no available information on the use of N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide in target validation studies.
Application in Chemical Biology to Elucidate Biological Pathways
There is no available information on the application of this compound in chemical biology to elucidate biological pathways.
Potential for Development as Imaging Agents or Biosensors (if mechanistically relevant)
There is no available information regarding the potential for the development of this compound as an imaging agent or biosensor.
Future Research Directions and Unaddressed Challenges for N Thiophen 3 Ylmethyl Naphthalene 1 Sulfonamide
Exploration of Novel Biological Targets and Therapeutic Areas
The therapeutic potential of N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide is largely unexplored. However, the known biological activities of structurally similar compounds offer valuable clues for future investigations. Naphthalene-sulfonamide derivatives have been identified as inhibitors of a diverse range of biological targets, suggesting that this compound could be screened against these and other targets.
Table 1: Potential Biological Targets for this compound Based on Related Scaffolds
| Biological Target | Therapeutic Area | Reference Compound Class |
|---|---|---|
| Keap1-Nrf2 Protein-Protein Interaction | Neuroinflammation | 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids |
| Tubulin Polymerization | Cancer | Sulfonamide derivatives bearing a naphthalene (B1677914) moiety |
| Mcl-1 | Cancer | 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides |
| Fatty Acid Binding Protein 4 (FABP4) | Diabetes, Atherosclerosis | Naphthalene-1-sulfonamide (B86908) derivatives |
Future research should, therefore, involve comprehensive screening of this compound against a panel of kinases, proteases, and other enzymes, as well as protein-protein interactions where the naphthalene sulfonamide scaffold has demonstrated inhibitory activity. Furthermore, given the broad pharmacological profile of thiophene (B33073) derivatives, which includes antimicrobial and anti-inflammatory properties, investigating this compound for such activities would be a logical step.
Strategies for Further Structural Optimization and Molecular Hybridization
The structure of this compound offers multiple sites for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study would be crucial in this regard.
Key areas for structural modification include:
The Naphthalene Ring: Introduction of various substituents (e.g., hydroxyl, methoxy (B1213986), halogens) at different positions could modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to target proteins.
The Sulfonamide Linker: While generally conserved, modifications to the sulfonamide group itself are less common but could be explored to alter physicochemical properties.
The Methylene (B1212753) Linker: The length and flexibility of the linker between the thiophene and the sulfonamide nitrogen could be altered to optimize the orientation of the thiophene moiety within the target's binding site.
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, presents another promising avenue. For instance, incorporating moieties known to interact with specific targets could lead to the development of dual-action inhibitors or compounds with improved target selectivity.
Integration with Advanced Omics Technologies for Systems-Level Understanding
To gain a deeper understanding of the mechanism of action of this compound and its derivatives, the integration of advanced omics technologies will be indispensable.
Genomics and Transcriptomics: Techniques like RNA-sequencing can reveal changes in gene expression profiles in cells treated with the compound, helping to identify affected cellular pathways and potential off-target effects.
Proteomics: Chemical proteomics approaches can be employed to identify the direct protein targets of the compound within the cellular proteome. This can be particularly useful for target deconvolution if the compound is identified through phenotypic screening.
Metabolomics: Studying the metabolic changes induced by the compound can provide insights into its effects on cellular metabolism and identify biomarkers of its activity.
A systems-level understanding derived from these omics data can facilitate the prediction of both efficacy and potential toxicity, guiding further lead optimization.
Addressing Specific Research Gaps Identified in Current Literature on the Chemical Compound
The most significant research gap concerning this compound is the near-complete absence of published data on its synthesis, characterization, and biological activity. Therefore, the foundational steps of chemical research are yet to be undertaken for this specific molecule.
Key Research Gaps to Address:
Chemical Synthesis and Characterization: A robust and scalable synthetic route for this compound needs to be established, followed by comprehensive characterization of the compound using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography).
Initial Biological Screening: A broad-based biological screening of the compound against a diverse panel of targets is necessary to identify its primary biological activity.
Physicochemical and Pharmacokinetic Profiling: The determination of key physicochemical properties (solubility, logP, pKa) and an initial assessment of its ADME (absorption, distribution, metabolism, and excretion) properties are essential for evaluating its drug-likeness.
Comparative Studies: Once a biological activity is identified, comparative studies with structurally related and commercially available inhibitors will be necessary to benchmark its potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
